6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine
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Overview
Description
This compound is characterized by its molecular formula C6H2BrClN2O and a molecular weight of 233.4. It is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure, making it a valuable intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, suggesting that this compound may also have multiple targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
For instance, some compounds have been shown to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through the process of phosphorylation .
Pharmacokinetics
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
The action, efficacy, and stability of 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine may be influenced by various environmental factors. For instance, the pH and temperature of the environment may affect the compound’s stability and its interactions with target proteins .
Preparation Methods
The synthesis of 6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine can be achieved through several methods. One common approach involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at an appropriate temperature . This one-step synthesis method is efficient, yielding up to 92% of the desired product. The process is simple, cost-effective, and suitable for industrial-scale production.
Chemical Reactions Analysis
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can undergo coupling reactions, such as Heck and Suzuki reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF and dichloromethane. The major products formed from these reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine has a wide range of applications in scientific research, including:
Chemistry: It serves as an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
6-bromo-2-chloro-[1,3]oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
6-bromo-[1,3]oxazolo[4,5-b]pyridine: This compound has a similar structure but lacks the chlorine atom, which can affect its reactivity and applications.
2-chloro-[1,3]oxazolo[5,4-b]pyridine: This compound contains a chlorine atom but lacks the bromine atom, leading to different chemical properties and uses.
6-bromo-3H-oxazolo[4,5-b]pyridin-2-one: This compound has a different functional group, which can influence its biological activity and applications.
The uniqueness of this compound lies in its combination of bromine and chlorine atoms, which provides distinct reactivity and versatility in various chemical and biological contexts.
Properties
CAS No. |
1782797-89-0 |
---|---|
Molecular Formula |
C6H2BrClN2O |
Molecular Weight |
233.4 |
Purity |
0 |
Origin of Product |
United States |
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